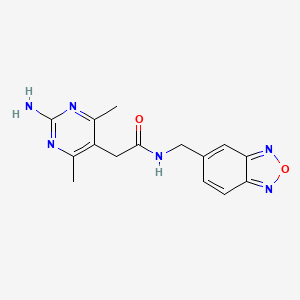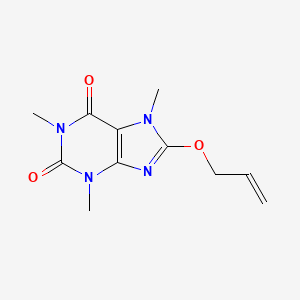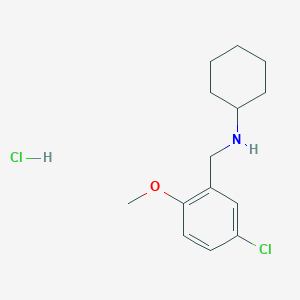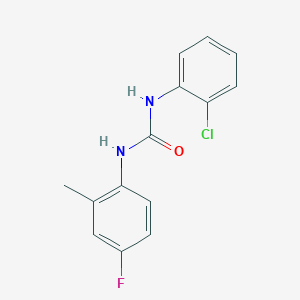
N-(2-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively researched for its potential therapeutic applications. It is a pentadecapeptide with the sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val. BPC-157 has been found to exhibit a wide range of biological activities, including promoting tissue healing, reducing inflammation, and improving blood flow.
Wirkmechanismus
The exact mechanism of action of N-(2-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood. However, it is thought to work by promoting the production of growth factors and other signaling molecules that are involved in tissue healing and regeneration. This compound may also have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to promote angiogenesis (the formation of new blood vessels), increase collagen production, and stimulate the proliferation of fibroblasts (cells that produce connective tissue). Additionally, this compound has been found to reduce oxidative stress and apoptosis (programmed cell death).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its ability to promote tissue healing and regeneration. This makes it a useful tool for studying the mechanisms of tissue repair and regeneration. Additionally, this compound has been found to have low toxicity and few side effects, making it a safe and reliable research tool. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. One area of interest is the use of this compound in the treatment of cardiovascular disease. Studies have shown that this compound can improve blood flow and reduce inflammation, making it a promising candidate for the treatment of conditions such as atherosclerosis and ischemic heart disease. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases. Preliminary studies have shown that this compound has neuroprotective effects, suggesting that it may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential new therapeutic applications.
Synthesemethoden
N-(2-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled stepwise on a solid support using protected amino acids and coupling reagents. After completion of the peptide chain, the final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to promote tissue healing in a variety of tissues, including skin, muscle, bone, and tendon. This compound has also been shown to reduce inflammation and improve blood flow, making it a promising candidate for the treatment of cardiovascular disease. Additionally, this compound has been found to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-2-16-8-7-11(15-16)12(17)14-10-6-4-3-5-9(10)13/h3-8H,2H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFJRQQLKRULQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)



![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)
![2-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5371448.png)
![1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5371449.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5371453.png)




![N-[3-(4-morpholinyl)propyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5371496.png)
![2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile](/img/structure/B5371504.png)